molecular formula C13H11F2N B1401133 3-(3,4-Difluorophenyl)-4-methylaniline CAS No. 1225836-10-1

3-(3,4-Difluorophenyl)-4-methylaniline

Cat. No. B1401133
CAS RN: 1225836-10-1
M. Wt: 219.23 g/mol
InChI Key: ORTOGJXQNAMHAM-UHFFFAOYSA-N
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Description

3,4-Difluorophenyl isocyanate, also known as 1,2-difluoro-4-isocyanatobenzene, is an organic building block containing an isocyanate group .


Synthesis Analysis

While specific synthesis methods for “3-(3,4-Difluorophenyl)-4-methylaniline” were not found, a related compound, (±)-trans-4-[4-cyano-3-(trifluoromethyl)phenyl]-N-(3,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamide, can be prepared using 3,4-Difluorophenyl isocyanate .


Molecular Structure Analysis

The molecular structure of a related compound, 3,4-Difluorophenyl isocyanate, has a molecular formula of C7H3F2NO and an average mass of 155.102 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, 3,4-Difluorophenyl isocyanate, include a boiling point of 164 °C, a density of 1.326 g/mL at 25 °C, and a refractive index of n20/D 1.498 .

Scientific Research Applications

Synthesis and Characterization

  • A study by Rizwan et al. (2021) explored the synthesis of analogs similar to 3-(3,4-Difluorophenyl)-4-methylaniline through Suzuki cross-coupling reactions, providing insights into their structural characteristics and reactivity descriptors (Rizwan et al., 2021).

Spectroscopic Analysis

  • Arjunan and Mohan (2008) conducted Fourier transform infrared (FTIR) and FT-Raman spectral analysis of compounds like 4-chloro-2-methylaniline, offering comparative insights into vibrational modes and experimental versus theoretical data alignment (Arjunan & Mohan, 2008).

Biological Activities

  • Mohan et al. (2018) synthesized a compound closely related to this compound, demonstrating its potential in exhibiting synergistic anti-inflammatory, antiproliferative, and antibacterial activities (Mohan et al., 2018).

Electrochemical Synthesis

  • Comisso et al. (1988) researched the chemical and electrochemical synthesis of polymers from compounds like N-methylaniline, which is structurally similar to this compound, analyzing their conductivities and electrochemical properties (Comisso et al., 1988).

Synthetic Applications

  • Ennis et al. (1999) described the synthesis of derivatives involving 4-bromo-3-methylaniline, providing methodologies that could potentially be applicable to this compound (Ennis et al., 1999).

Safety and Hazards

3,4-Difluorophenyl isocyanate is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

3-(3,4-Difluorophenyl)-4-methylaniline plays a significant role in biochemical reactions, particularly in the synthesis of fluorinated biaryl derivatives via Suzuki cross-coupling reactions with aryl and heteroaryl halides . This compound interacts with various enzymes and proteins, including those involved in the Suzuki-Miyaura cross-coupling reactions, which are catalyzed by palladium complexes. The nature of these interactions involves the formation of carbon-carbon bonds, which are crucial for the synthesis of complex organic molecules. Additionally, this compound can react with aryl aldehydes using nickel catalysts to form fluorodiarylmethanols .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to exhibit cytostatic activity in cell lines such as CCRF-CEM, HeLa, and L1210 . It influences cell function by interfering with cell signaling pathways and gene expression, leading to altered cellular metabolism. The presence of fluorine atoms in the compound enhances its ability to penetrate cell membranes and interact with intracellular targets, thereby modulating cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, thereby affecting their catalytic activity. For instance, in Suzuki-Miyaura cross-coupling reactions, the compound binds to palladium complexes, facilitating the formation of carbon-carbon bonds . This binding interaction is crucial for the compound’s role in organic synthesis. Additionally, the presence of fluorine atoms enhances the compound’s binding affinity to target proteins, leading to changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively modulate biochemical pathways. At high doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the synthesis of fluorinated biaryl derivatives and fluorodiarylmethanols . The compound interacts with enzymes such as palladium complexes and nickel catalysts, which facilitate its incorporation into complex organic molecules. These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation in different cellular compartments. The presence of fluorine atoms enhances the compound’s ability to cross cell membranes, facilitating its distribution within the cell.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function are affected by its localization, with specific interactions occurring in the cytoplasm, nucleus, and other organelles. These interactions are crucial for the compound’s role in modulating cellular processes and biochemical reactions.

properties

IUPAC Name

3-(3,4-difluorophenyl)-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N/c1-8-2-4-10(16)7-11(8)9-3-5-12(14)13(15)6-9/h2-7H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTOGJXQNAMHAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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